![molecular formula C10H14N4O B14323615 2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol CAS No. 112258-99-8](/img/structure/B14323615.png)
2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol is an organic compound that features both azide and amino functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 4-azidophenethylamine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent the decomposition of the azide group. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the azide group, which can be hazardous.
化学反応の分析
Types of Reactions
2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The azide group can be reduced to an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Ethers or esters, depending on the substituent introduced.
科学的研究の応用
2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Employed in bioconjugation techniques, where the azide group can react with alkynes in a click chemistry reaction to label biomolecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol largely depends on the specific application. In bioconjugation, the azide group reacts with alkynes via a cycloaddition reaction, forming a stable triazole linkage. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules.
類似化合物との比較
Similar Compounds
2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol: Similar structure but with an amino group instead of an azide group.
2-{[2-(4-Nitrophenyl)ethyl]amino}ethan-1-ol: Contains a nitro group instead of an azide group.
Uniqueness
The presence of the azide group in 2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol makes it particularly useful for click chemistry applications, which is a significant advantage over similar compounds that do not have this functional group. The azide group provides a unique reactivity profile, enabling specific and efficient reactions that are not possible with other functional groups.
特性
CAS番号 |
112258-99-8 |
|---|---|
分子式 |
C10H14N4O |
分子量 |
206.24 g/mol |
IUPAC名 |
2-[2-(4-azidophenyl)ethylamino]ethanol |
InChI |
InChI=1S/C10H14N4O/c11-14-13-10-3-1-9(2-4-10)5-6-12-7-8-15/h1-4,12,15H,5-8H2 |
InChIキー |
PSYPEJJXBBBGEB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCNCCO)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


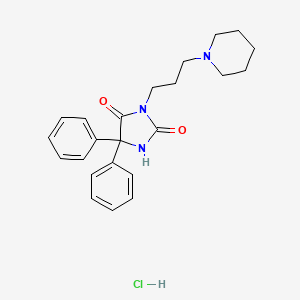
![1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene](/img/structure/B14323548.png)
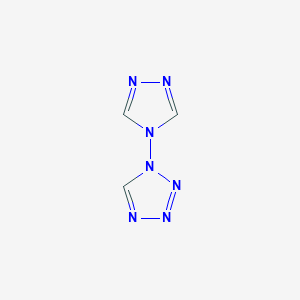
![Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane](/img/structure/B14323552.png)
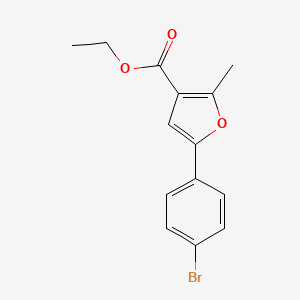
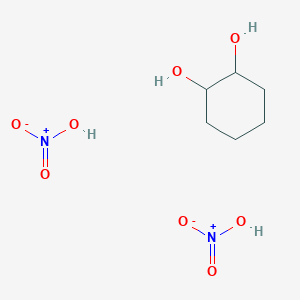
![[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide](/img/structure/B14323571.png)
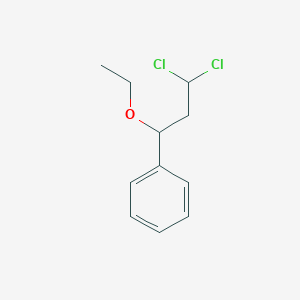
![4-{[(6-Nitro-1,3-benzothiazol-2-yl)amino]methyl}benzoic acid](/img/structure/B14323580.png)
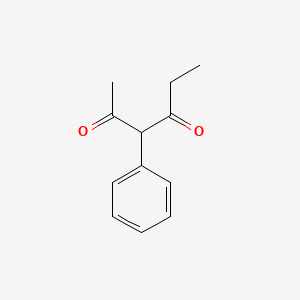
![3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoate](/img/structure/B14323589.png)


![6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene](/img/structure/B14323616.png)
